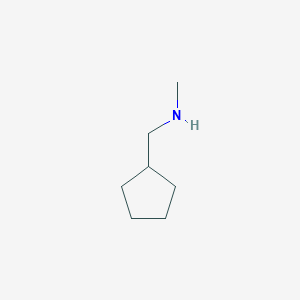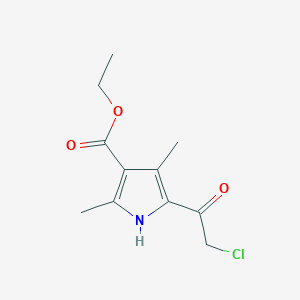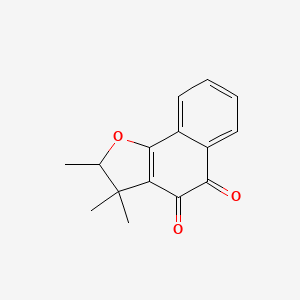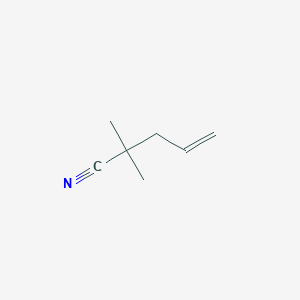
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea, otherwise known as 1,1-Dioxidotetrahydrothiophen-3-yl-3-methylurea, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Characterization
A new hybrid material featuring a polyoxomolybdate anion and a methyluronium moiety showcases the compound's role in forming unique supramolecular networks through hydrogen bonding and electrostatic interactions. This illustrates the compound's utility in creating novel materials with potential applications in catalysis, sensing, and material science (Alizadeh et al., 2008).
Mechanistic Studies
Research into the rearrangement mechanisms of related compounds in biological systems, such as hydroxylamine rearrangement, highlights the compound's relevance in understanding metabolic pathways and enzyme-catalyzed reactions, offering insights into drug metabolism and the design of novel therapeutics (Sternson & Gammans, 1975).
Material Science Applications
The synthesis of 9-Substituted-1,8-Dioxooctahydroxanthenes through an efficient iodine-catalyzed cyclization process demonstrates the compound's potential in developing new materials with specific optical and electronic properties, contributing to the advancement of organic electronics and photonics (Luna et al., 2009).
Biochemical Research
Studies on the structures of ribonucleotide reductase inhibitors showcase the compound's utility in designing inhibitors that can modulate enzyme activity, with implications for cancer research and the development of novel anticancer drugs (Nielsen et al., 1993).
Environmental Science
Investigations into the photodegradation and hydrolysis of phenylurea herbicides in water contribute to understanding the environmental fate of such compounds, highlighting the importance of studies on degradation pathways for assessing environmental risk and developing strategies for pollution control (Gatidou et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea interacts with its targets, the GIRK channels, by activating them . This activation results in changes in the excitability of cells .
Biochemical Pathways
The activation of GIRK channels by 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea affects the GPCR signaling pathways . The downstream effects of this interaction include modulation of excitability in various cells, including those in the brain, heart, and endocrine tissues .
Pharmacokinetics
It is noted that compounds similar to 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylurea have shown improved metabolic stability .
Result of Action
The molecular and cellular effects of the action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea include the activation of GIRK channels and the subsequent modulation of cell excitability . This can have potential implications in various physiological processes and potential therapeutic targets such as pain perception, epilepsy, reward/addiction, and anxiety .
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S/c1-7-6(9)8-5-2-3-12(10,11)4-5/h5H,2-4H2,1H3,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKFCYMUEVGIHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCS(=O)(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298169 |
Source


|
| Record name | 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea | |
CAS RN |
33024-64-5 |
Source


|
| Record name | NSC121244 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)




![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)
